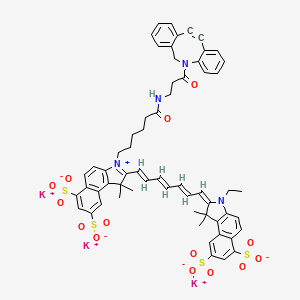

Sulfo-Cy7.5 DBCO

描述

BenchChem offers high-quality Sulfo-Cy7.5 DBCO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfo-Cy7.5 DBCO including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C61H57K3N4O14S4 |

|---|---|

分子量 |

1315.7 g/mol |

IUPAC 名称 |

tripotassium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C61H60N4O14S4.3K/c1-6-63-50-30-28-45-47(35-43(80(68,69)70)37-52(45)82(74,75)76)58(50)60(2,3)54(63)23-11-8-7-9-12-24-55-61(4,5)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)29-31-51(59)64(55)34-18-10-13-25-56(66)62-33-32-57(67)65-39-42-21-15-14-19-40(42)26-27-41-20-16-17-22-49(41)65;;;/h7-9,11-12,14-17,19-24,28-31,35-38H,6,10,13,18,25,32-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3 |

InChI 键 |

GYGJWGVRHJCBST-UHFFFAOYSA-K |

手性 SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+] |

规范 SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+] |

产品来源 |

United States |

Foundational & Exploratory

Sulfo-Cy7.5 DBCO: A Technical Guide for Advanced Bioimaging and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye functionalized for copper-free click chemistry. This guide is intended for researchers, scientists, and drug development professionals who are utilizing advanced bioconjugation and bioimaging techniques.

Core Concepts: Introduction to Sulfo-Cy7.5 DBCO

Sulfo-Cy7.5 DBCO is a highly specialized chemical probe consisting of three key components: a Sulfo-Cy7.5 fluorophore, a dibenzocyclooctyne (DBCO) group, and a sulfonated moiety.

-

Sulfo-Cy7.5 Fluorophore: This is a near-infrared fluorescent dye, meaning it absorbs and emits light in the 700-900 nm range of the electromagnetic spectrum. This spectral window is often referred to as the "NIR window" in biological imaging, as it allows for deep tissue penetration with minimal autofluorescence from endogenous molecules, leading to a high signal-to-background ratio.[1]

-

DBCO (Dibenzocyclooctyne) Group: The DBCO group is a strained alkyne that is highly reactive towards azide-functionalized molecules. This reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a type of "click chemistry" that is bioorthogonal, meaning it can occur within complex biological systems without interfering with native biochemical processes.[2] A key advantage of the DBCO-azide reaction is that it does not require a cytotoxic copper(I) catalyst, making it ideal for live-cell and in vivo applications.[3]

-

Sulfonation: The addition of sulfonate (SO₃⁻) groups to the cyanine (B1664457) dye backbone significantly increases its water solubility.[4] This is a critical feature for biological applications, as it prevents aggregation and ensures that the molecule remains in solution in aqueous buffers and physiological environments.

In essence, Sulfo-Cy7.5 DBCO is a water-soluble, near-infrared fluorescent "tag" that can be specifically and covalently attached to azide-modified biomolecules through a rapid and biocompatible chemical reaction.

Key Physicochemical and Fluorescent Properties

The properties of Sulfo-Cy7.5 DBCO make it a powerful tool for a variety of research applications. The following tables summarize the key quantitative data for this molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₅₉H₅₅K₃N₄O₁₄S₄ | [5] |

| Molecular Weight | 1289.64 g/mol | [5] |

| Appearance | Green solid | [5] |

| Solubility | Highly soluble in water and DMSO | [5] |

| Storage Conditions | -20°C, protected from light | [2] |

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~788 nm | [5] |

| Emission Maximum (λem) | ~808 nm | [5] |

| Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | 0.21 | [5] |

| Stokes Shift | ~20 nm |

Mechanism of Action: Copper-Free Click Chemistry

The core utility of Sulfo-Cy7.5 DBCO lies in its ability to participate in copper-free click chemistry. This reaction forms a stable triazole linkage between the DBCO group on the dye and an azide (B81097) group on a target molecule.

Caption: The reaction of Sulfo-Cy7.5 DBCO with an azide-modified biomolecule.

Experimental Protocols

This section provides a general protocol for labeling an azide-modified antibody with Sulfo-Cy7.5 DBCO for subsequent use in applications such as flow cytometry or in vivo imaging.

Materials

-

Azide-modified antibody in an amine-free buffer (e.g., PBS)

-

Sulfo-Cy7.5 DBCO

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

Protocol for Antibody Labeling

-

Prepare the Sulfo-Cy7.5 DBCO Stock Solution:

-

Dissolve Sulfo-Cy7.5 DBCO in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.

-

-

Prepare the Antibody Solution:

-

Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

-

-

Click Chemistry Reaction:

-

Add a 10- to 20-fold molar excess of the 10 mM Sulfo-Cy7.5 DBCO stock solution to the antibody solution.

-

Gently mix by pipetting. Avoid vigorous vortexing to prevent denaturation of the antibody.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Antibody:

-

Remove the unreacted Sulfo-Cy7.5 DBCO by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its color and by measuring its absorbance at 280 nm (for the protein) and ~788 nm (for the dye).

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 788 nm.

-

Store the labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Caption: A generalized workflow for labeling an azide-modified antibody with Sulfo-Cy7.5 DBCO.

Application Highlight: Visualizing GPCR Trafficking and Signaling

A powerful application of Sulfo-Cy7.5 DBCO is in the study of G-protein coupled receptor (GPCR) dynamics. GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling. Their trafficking, including internalization and recycling, is tightly regulated and essential for their function.

By metabolically labeling GPCRs with an azide-containing unnatural amino acid, researchers can then use Sulfo-Cy7.5 DBCO to specifically attach a bright, NIR fluorescent probe to the receptor. This allows for the visualization of GPCR localization and movement in live cells using advanced microscopy techniques.

References

Sulfo-Cy7.5 DBCO: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the chemical structure, properties, and applications of Sulfo-Cy7.5 DBCO, a near-infrared fluorescent probe for copper-free click chemistry.

Sulfo-Cy7.5 DBCO is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] This combination of a bright, photostable cyanine (B1664457) dye with a highly reactive DBCO moiety makes it an invaluable tool for the fluorescent labeling of azide-modified biomolecules through copper-free click chemistry.[3][4] The presence of sulfonate groups enhances its water solubility, rendering it suitable for biological applications in aqueous environments.[1] Its fluorescence emission in the NIR spectrum allows for deep tissue penetration and minimizes background autofluorescence from biological samples.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and a detailed experimental protocol for the application of Sulfo-Cy7.5 DBCO in bioconjugation.

Core Properties of Sulfo-Cy7.5 DBCO

The key characteristics of Sulfo-Cy7.5 DBCO are summarized in the tables below, providing essential data for its effective use in experimental design.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C58H63KN4O8S2 | |

| Molecular Weight | 1047.4 g/mol | |

| Solubility | Water, DMSO, DMF | |

| Appearance | Green to dark green solid | |

| Storage | Store at -20°C, protected from light and moisture. |

Spectral Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~773 nm | |

| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.24 | |

| Stokes Shift | ~23 nm |

Chemical Structure and Reaction Mechanism

Sulfo-Cy7.5 DBCO consists of a sulfonated heptamethine cyanine core, which is responsible for its near-infrared fluorescence, linked to a DBCO group. The DBCO moiety enables highly efficient and specific covalent bond formation with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological samples, including living cells.

Figure 1: Reaction scheme of Sulfo-Cy7.5 DBCO with an azide-modified biomolecule.

Experimental Protocols

The following section provides a detailed protocol for the labeling of an azide-modified protein with Sulfo-Cy7.5 DBCO. This protocol is a general guideline and may require optimization for specific applications.

Pre-Conjugation Considerations

-

Buffer Selection: Use an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. Avoid buffers containing sodium azide, as it will compete with the azide-modified biomolecule for reaction with the DBCO group.

-

Protein Purity and Concentration: Ensure the azide-modified protein is of high purity and free of interfering substances like bovine serum albumin (BSA) and gelatin. The protein concentration should be at least 1 mg/mL for efficient labeling.

-

Reagent Preparation: Prepare a fresh stock solution of Sulfo-Cy7.5 DBCO in anhydrous DMSO or DMF. Due to the hygroscopic nature of these solvents, protect them from moisture.

General Protocol for Labeling Azide-Modified Proteins

-

Dissolve Sulfo-Cy7.5 DBCO: Prepare a 10 mM stock solution of Sulfo-Cy7.5 DBCO in anhydrous DMSO.

-

Prepare Protein Sample: Dissolve the azide-modified protein in an appropriate volume of azide-free buffer (e.g., PBS, pH 7.4) to achieve a concentration of 1-5 mg/mL.

-

Reaction Setup: Add a 2-4 molar excess of the Sulfo-Cy7.5 DBCO stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.

-

Incubation: Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours, protected from light. The optimal incubation time may vary depending on the specific protein and should be determined empirically.

-

Purification of the Conjugate: Remove the unreacted Sulfo-Cy7.5 DBCO and any reaction byproducts using a suitable purification method. Common methods include:

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger protein-dye conjugate from the smaller, unreacted dye.

-

Spin Desalting Columns: A quick and convenient method for removing excess dye.

-

Dialysis: Suitable for removing small molecule impurities.

-

Post-Conjugation Analysis

-

Spectrophotometric Analysis: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy7.5 (~750 nm).

-

SDS-PAGE Analysis: Visualize the fluorescently labeled protein by running the purified conjugate on an SDS-PAGE gel and imaging the gel using a suitable NIR fluorescence scanner.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioconjugation process using Sulfo-Cy7.5 DBCO.

Figure 2: General experimental workflow for protein labeling with Sulfo-Cy7.5 DBCO.

Signaling Pathway and Logical Relationship Visualization

The "Tag-and-Modify" strategy is a powerful approach for site-specific protein modification. This involves two key steps: first, the introduction of a bioorthogonal handle (the azide group) into the target protein, and second, the specific reaction of this handle with a probe (Sulfo-Cy7.5 DBCO).

Figure 3: The "Tag-and-Modify" logical relationship for site-specific protein labeling.

References

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An In-depth Technical Guide on the Core Mechanism of Action of Sulfo-Cy7.5 DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy7.5 DBCO, a key reagent in modern bioconjugation and imaging. We will delve into its mechanism of action, provide quantitative data for its use, detail experimental protocols, and offer visualizations to illustrate the underlying principles and workflows.

The functionality of Sulfo-Cy7.5 DBCO is centered around the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction involves the covalent ligation of a strained alkyne, in this case, Dibenzocyclooctyne (DBCO), with an azide-functionalized molecule.

Key Features of SPAAC:

-

Bioorthogonal: The reaction proceeds with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.[1]

-

Copper-Free: Unlike the classical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[2]

-

High Reaction Kinetics: The inherent ring strain of the DBCO moiety significantly lowers the activation energy of the cycloaddition, leading to rapid reaction rates at physiological temperatures.[3]

-

Stable Product Formation: The reaction results in the formation of a stable triazole linkage, ensuring a permanent label on the target molecule.[4]

The Sulfo-Cy7.5 component of the molecule is a near-infrared (NIR) fluorescent dye. Its role is to provide a detectable signal for imaging and quantification. The sulfonate groups enhance the water solubility of the dye, making it suitable for use in aqueous biological buffers.[5]

Quantitative Data

The following tables summarize the key quantitative parameters for Sulfo-Cy7.5 and the DBCO-azide reaction.

Table 1: Spectroscopic Properties of Sulfo-Cy7.5

| Property | Value |

| Excitation Maximum (λex) | ~778 nm |

| Emission Maximum (λem) | ~797 nm |

| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.21 |

| Solubility | Good in Water, DMSO, DMF |

Data sourced from references[6][7][8][9].

Table 2: Second-Order Rate Constants for DBCO-Azide SPAAC Reactions

| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| DBCO and Benzyl Azide (B81097) | 0.24 | - |

| DBCO and Phenyl Azide | 0.033 | CH₃CN:H₂O = 3:1 |

| DBCO-functionalized peptide and Azide | 0.34 | HBS buffer (pH 7.4) at 25 °C |

| DBCO and general azides | up to 1 | - |

Data sourced from references[3][10][11].

Experimental Protocols

Protein Labeling with Sulfo-Cy7.5 DBCO

This protocol outlines the general steps for labeling an azide-modified protein with Sulfo-Cy7.5 DBCO.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Sulfo-Cy7.5 DBCO

-

Anhydrous DMSO or DMF

-

Spin desalting columns or other protein purification system

Procedure:

-

Prepare Sulfo-Cy7.5 DBCO Stock Solution: Dissolve Sulfo-Cy7.5 DBCO in anhydrous DMSO or DMF to a concentration of 1-10 mM.

-

Reaction Setup: Add a 2- to 4-fold molar excess of the Sulfo-Cy7.5 DBCO stock solution to the azide-modified protein solution (typically 1-10 mg/mL).[1] The final concentration of the organic solvent should be kept below 20% to prevent protein denaturation.[1]

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[1] The optimal reaction time should be determined empirically.

-

Purification: Remove the excess, unreacted Sulfo-Cy7.5 DBCO using a spin desalting column or other appropriate chromatography methods like HPLC.[1][12]

-

Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~778 nm (for the Sulfo-Cy7.5 dye).

Cell Labeling and Imaging

This protocol describes the labeling of azide-metabolically labeled cells with Sulfo-Cy7.5 DBCO for fluorescence imaging.

Materials:

-

Azide metabolically labeled cells

-

Sulfo-Cy7.5 DBCO

-

Growth medium

-

PBS (pH 7.4)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Wash the azide metabolically labeled cells twice with PBS.[13]

-

Labeling: Incubate the cells with 10-50 µM Sulfo-Cy7.5 DBCO in growth media for 1 hour at 37°C.[13][14]

-

Washing: Wash the cells three times with PBS to remove unbound dye.[13]

-

Imaging: The cells are now ready for analysis by fluorescence microscopy using appropriate NIR filter sets.

In Vivo Imaging

This protocol provides a general guideline for in vivo imaging in a mouse model using a Sulfo-Cy7.5 DBCO-labeled targeting agent (e.g., an antibody or peptide).

Materials:

-

Animal model (e.g., nude mice)

-

Sulfo-Cy7.5 DBCO-labeled probe

-

Sterile PBS or other appropriate vehicle

-

In vivo imaging system

Procedure:

-

Probe Administration: Dilute the Sulfo-Cy7.5 DBCO-labeled probe to the desired concentration in sterile PBS. A typical dose is in the range of 0.5-5 mg/kg body weight.[15] Administer the probe via intravenous (i.v.) tail vein injection in a volume of 100-200 µL.[15][16]

-

Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window.[17] Use an excitation filter around 770 nm and an emission filter around 800 nm.[16]

-

Data Analysis: Analyze the images to determine the biodistribution and target accumulation of the labeled probe.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows associated with Sulfo-Cy7.5 DBCO.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for protein bioconjugation.

Caption: Logical relationship in cell labeling and imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]

- 7. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]

- 8. benchchem.com [benchchem.com]

- 9. sulfo-Cy7.5 amine | BroadPharm [broadpharm.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. benchchem.com [benchchem.com]

Unveiling the Spectral Fingerprint of Sulfo-Cy7.5 DBCO: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the excitation and emission spectra of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye integral to advanced biological imaging and therapeutic development. Tailored for researchers, scientists, and drug development professionals, this document details the dye's core spectral properties, outlines the experimental protocols for their determination, and presents a typical workflow for its application in bioconjugation.

Sulfo-Cy7.5 DBCO is a water-soluble cyanine (B1664457) dye valued for its bright fluorescence, high photostability, and utility in copper-free click chemistry.[1][] Its spectral characteristics fall within the near-infrared window, minimizing background fluorescence from biological tissues and enabling deep-tissue imaging.[3] The dibenzocyclooctyne (DBCO) group facilitates covalent labeling of azide-modified biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[][4]

Core Spectral Properties

The essential spectral characteristics of Sulfo-Cy7.5 DBCO are critical for optimizing its use in fluorescence-based applications. These properties, including the absorption/excitation maximum, emission maximum, molar extinction coefficient, and fluorescence quantum yield, are summarized below. The data presented represents typical values and may vary slightly depending on the solvent and experimental conditions.

| Spectral Property | Value | Reference |

| Excitation Maximum (λex) | ~788 nm | [3][5] |

| Emission Maximum (λem) | ~808 nm | [3][5] |

| Molar Extinction Coefficient (ε) | 222,000 L·mol⁻¹·cm⁻¹ | [3] |

| Fluorescence Quantum Yield (ΦF) | 0.21 | [3] |

| Recommended Stokes Shift | ~20 nm | [5] |

| Solubility | Water, DMF, DMSO |

Experimental Protocols

Accurate determination of the spectral properties of Sulfo-Cy7.5 DBCO is paramount for its effective implementation. The following protocols describe standard methodologies for measuring the absorption and fluorescence emission spectra.

Measurement of the Absorption Spectrum

The absorption spectrum reveals the wavelengths of light a molecule absorbs and is used to determine the optimal excitation wavelength.

Instrumentation: A UV-Vis spectrophotometer is required for this measurement.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Sulfo-Cy7.5 DBCO in a suitable solvent, such as phosphate-buffered saline (PBS), methanol, or dimethylformamide (DMF). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

Blank Measurement: Fill a cuvette with the same solvent used to dissolve the dye and record a baseline spectrum.

-

Sample Measurement: Replace the blank with the Sulfo-Cy7.5 DBCO solution and measure the absorbance across a wavelength range of approximately 600-900 nm.

-

Data Analysis: The wavelength at which the highest absorbance is recorded corresponds to the absorption maximum (λabs).

Measurement of the Fluorescence Emission Spectrum

The fluorescence emission spectrum illustrates the wavelengths of light emitted by the dye following excitation.

Instrumentation: A spectrofluorometer is used for this measurement.

Methodology:

-

Sample Preparation: Use the same dilute solution prepared for the absorbance measurement. Further dilution may be necessary to avoid inner filter effects.

-

Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the determined absorption maximum (e.g., 788 nm).

-

Emission Scan: Scan the emission spectrum over a wavelength range longer than the excitation wavelength, typically from the excitation wavelength +10 nm to around 900 nm.

-

Data Analysis: The wavelength corresponding to the peak of the emission spectrum is the emission maximum (λem).

Experimental Workflow and Signaling Pathway Visualization

The primary application of Sulfo-Cy7.5 DBCO is the labeling of biomolecules through copper-free click chemistry. The following diagrams illustrate the logical workflow of a typical bioconjugation experiment and the underlying chemical reaction.

References

In-Depth Technical Guide: Water Solubility of Sulfo-Cy7.5 DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye commonly utilized in bioconjugation and in vivo imaging. The document details its solubility characteristics, presents a general experimental protocol for solubility determination, and illustrates a typical workflow for its application in copper-free click chemistry.

Core Topic: Water Solubility of Sulfo-Cy7.5 DBCO

Sulfo-Cy7.5 DBCO is a derivative of the cyanine (B1664457) dye Cy7.5, modified with two key functional groups: a sulfonate group (Sulfo) and a dibenzocyclooctyne (DBCO) group. The presence of the sulfonate ion is the primary determinant of its aqueous solubility.[1]

Cyanine dyes, in their non-sulfonated form, generally exhibit limited solubility in aqueous solutions and often require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for effective use in labeling reactions.[2][3][4][5] The introduction of sulfonate groups dramatically enhances the hydrophilicity and, consequently, the water solubility of these dyes.[2][3] This increased solubility is crucial for applications in biological systems, as it allows for direct labeling of biomolecules in aqueous buffers, minimizing the need for organic solvents that could potentially denature sensitive proteins.[3]

The enhanced water solubility of sulfonated cyanine dyes like Sulfo-Cy7.5 DBCO also reduces their tendency to aggregate in aqueous environments.[3][5] Dye aggregation can lead to fluorescence quenching and inaccuracies in experimental results, making high water solubility a desirable characteristic for reliable and reproducible bioconjugation and imaging studies.[2][5]

Quantitative Data on Water Solubility

While specific quantitative solubility values (e.g., in mg/mL or Molarity) for Sulfo-Cy7.5 DBCO are not consistently published across supplier datasheets, the qualitative descriptions consistently emphasize its high water solubility. The general consensus in the scientific literature and from commercial suppliers is that the "sulfo" modification renders the dye sufficiently soluble for most biological applications in aqueous media.

| Property | Description | Source |

| Water Solubility | The presence of the sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions.[1][6] | MedchemExpress[1][6] |

| Effect of Sulfonation | Sulfonated cyanines are highly water-soluble and remain in solution without precipitation, even at high dye concentrations. No organic co-solvent is needed to perform labeling with these reagents.[2][3] | Creative Diagnostics[2], Lumiprobe[3] |

| General Classification | sulfo-Cy7 DBCO is described as a water-soluble near-IR dye. | BroadPharm[7] |

| Enhanced Performance | The sulfonate groups in Sulfo-Cyanine7.5 improve its performance in aqueous environments due to enhanced solubility.[8] | AxisPharm[8] |

Experimental Protocol: Determination of Aqueous Solubility

While Sulfo-Cy7.5 DBCO is known to be water-soluble, researchers may need to determine its solubility limit for specific experimental conditions or buffer compositions. A general protocol for determining the solubility of a dye in an aqueous buffer is provided below. This method, known as a "solubility titration," is based on observing changes in light scattering or absorbance as the dye concentration exceeds its solubility limit.[9]

Objective: To determine the approximate solubility of Sulfo-Cy7.5 DBCO in a specific aqueous buffer.

Materials:

-

Sulfo-Cy7.5 DBCO

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vortex mixer

-

Spectrophotometer or nephelometer

-

Microcentrifuge

-

Calibrated micropipettes and tips

-

Glass vials or microcentrifuge tubes

Methodology:

-

Preparation of a Stock Solution:

-

Prepare a concentrated stock solution of Sulfo-Cy7.5 DBCO in a small amount of a solvent in which it is highly soluble (e.g., DMSO). The exact concentration should be accurately known.

-

-

Serial Dilutions:

-

Prepare a series of dilutions of the Sulfo-Cy7.5 DBCO stock solution in the aqueous buffer of interest. The concentration range should span from expectedly soluble to potentially insoluble concentrations.

-

-

Equilibration:

-

Incubate the prepared solutions at the desired experimental temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium. Gentle agitation may be applied.

-

-

Visual Inspection and Centrifugation:

-

Visually inspect each solution for any signs of precipitation or cloudiness.

-

Centrifuge all samples at high speed (e.g., >10,000 x g) for a sufficient time to pellet any undissolved material.

-

-

Spectrophotometric Analysis:

-

Carefully collect the supernatant from each sample.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of Sulfo-Cy7.5 (approximately 750 nm).

-

Plot the absorbance as a function of the initial dye concentration.

-

-

Data Interpretation:

-

The point at which the absorbance reading plateaus indicates the concentration at which the solubility limit has been reached. The concentration at this inflection point is the approximate solubility of the dye in the tested buffer.

-

Alternatively, light scattering can be measured. A sharp increase in light scattering will be observed at concentrations above the solubility limit.[9]

-

Experimental Workflow and Visualization

Sulfo-Cy7.5 DBCO is primarily used in copper-free click chemistry to label biomolecules containing an azide (B81097) group. The DBCO moiety reacts specifically with the azide, forming a stable triazole linkage. A generalized experimental workflow is depicted below.

Caption: Generalized workflow for labeling an azide-modified biomolecule with Sulfo-Cy7.5 DBCO.

This workflow illustrates the key steps from preparing the reactants to the final application of the fluorescently labeled biomolecule. The high water solubility of Sulfo-Cy7.5 DBCO is critical for the initial steps, allowing the reaction to be performed in an aqueous environment suitable for biological molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]

- 8. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

Sulfo-Cy7.5 DBCO for Copper-Free Click Chemistry: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals utilizing Sulfo-Cy7.5 DBCO for copper-free click chemistry applications. It provides a comprehensive overview of the core properties, detailed experimental protocols, and critical data for the successful implementation of this powerful bioconjugation reagent.

Introduction to Sulfo-Cy7.5 DBCO

Sulfo-Cy7.5 DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. The Cy7.5 core provides excellent photophysical properties in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence in biological samples. The presence of sulfonate groups significantly enhances its water solubility, making it ideal for bioconjugation reactions in aqueous environments without the need for organic co-solvents that can be detrimental to protein structure and function.

The DBCO moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for covalent labeling of azide-containing biomolecules. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes. The lack of a cytotoxic copper catalyst makes it particularly well-suited for live-cell imaging and in vivo studies.

Physicochemical and Spectroscopic Properties

The key properties of Sulfo-Cy7.5 DBCO are summarized in the table below for easy reference. These values are critical for designing and executing labeling experiments and for the subsequent analysis of the conjugates.

| Property | Value | Reference(s) |

| Molecular Weight | ~1047.4 g/mol | [1] |

| Excitation Maximum (λex) | ~750 nm | [1] |

| Emission Maximum (λem) | ~773 nm | [1] |

| Molar Extinction Coefficient | ~240,600 M⁻¹cm⁻¹ at 750 nm | |

| Fluorescence Quantum Yield | ~0.24 | |

| Solubility | Good in water, DMSO, DMF | |

| Storage Conditions (Solid) | -20°C in the dark, desiccated | |

| Storage Conditions (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month |

Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The copper-free click chemistry reaction between Sulfo-Cy7.5 DBCO and an azide-modified molecule proceeds via a [3+2] cycloaddition mechanism. The inherent ring strain of the cyclooctyne (B158145) in the DBCO group significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. The reaction is highly specific and forms a stable triazole linkage.

Experimental Protocols

This section provides detailed protocols for the conjugation of Sulfo-Cy7.5 DBCO to proteins and the subsequent purification and characterization of the conjugate.

Labeling of Proteins with Sulfo-Cy7.5 DBCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a Sulfo-Cy7.5 DBCO N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Sulfo-Cy7.5 DBCO-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or size-exclusion chromatography (SEC) system

Procedure:

-

Protein Preparation:

-

Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS.

-

If necessary, concentrate the protein solution.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Sulfo-Cy7.5 DBCO-NHS ester in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the Sulfo-Cy7.5 DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be below 20%.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted Sulfo-Cy7.5 DBCO-NHS ester and quenching agent using a desalting spin column or SEC.

-

Copper-Free Click Chemistry Reaction

This protocol outlines the reaction between the DBCO-labeled protein and an azide-modified molecule.

Materials:

-

DBCO-labeled protein

-

Azide-modified molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatography method (e.g., SEC, ion-exchange, or affinity chromatography) to remove excess azide-modified molecule.

-

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purifying DBCO-conjugated proteins.

Method:

-

Reverse-Phase HPLC (RP-HPLC):

-

Column: C4 or C18, wide-pore (300 Å)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

-

Detection: UV at 280 nm (protein) and 750 nm (Sulfo-Cy7.5).

-

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules per protein molecule.

Procedure:

-

Purify the Conjugate: Ensure all unconjugated dye is removed.

-

Measure Absorbance: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and ~750 nm (A_max).

-

Calculate Protein Concentration:

-

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF), where CF is the correction factor (A₂₈₀/A_max for the free dye).

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A_max / (ε_dye × path length)

-

-

Calculate DOL:

-

DOL = Dye Concentration / Protein Concentration

-

| Parameter | Description |

| A₂₈₀ | Absorbance of the conjugate at 280 nm. |

| A_max | Absorbance of the conjugate at the dye's maximum absorbance wavelength (~750 nm). |

| ε_protein | Molar extinction coefficient of the protein at 280 nm. |

| ε_dye | Molar extinction coefficient of Sulfo-Cy7.5 at ~750 nm (~240,600 M⁻¹cm⁻¹). |

| CF (Correction Factor) | Ratio of the dye's absorbance at 280 nm to its A_max. |

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for protein labeling and the logical flow for confirming the conjugation.

Stability and Storage

Proper storage of Sulfo-Cy7.5 DBCO and its conjugates is crucial for maintaining their reactivity and fluorescence properties.

-

Solid Sulfo-Cy7.5 DBCO: Store at -20°C in the dark, and protect from moisture. It is stable for at least 12 months under these conditions.

-

Stock Solutions in DMSO: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

-

DBCO-labeled Proteins: Can be stored at -20°C for up to a month. However, the reactivity of the DBCO group may decrease over time due to oxidation and hydrolysis. For best results, use the labeled protein in the subsequent click reaction as soon as possible.

Conclusion

Sulfo-Cy7.5 DBCO is a highly valuable reagent for the fluorescent labeling of biomolecules in the NIR spectrum. Its water solubility, high reactivity in copper-free click chemistry, and excellent photophysical properties make it a superior choice for a wide range of applications, from in vitro assays to in vivo imaging. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively utilize Sulfo-Cy7.5 DBCO to generate robust and reliable fluorescently labeled conjugates for their studies.

References

The Aqueous Advantage: A Technical Guide to Sulfonated Cyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the pursuit of brighter, more stable, and highly specific probes is paramount. Cyanine (B1664457) dyes have long been recognized for their utility in this domain, offering a broad spectral range and high extinction coefficients.[1] However, the inherent hydrophobicity of traditional cyanine dyes presents challenges in biological applications, often leading to aggregation, fluorescence quenching, and the need for organic co-solvents that can be detrimental to sensitive biomolecules. The strategic addition of sulfonate groups to the cyanine core structure has emerged as a transformative solution, giving rise to a class of dyes with superior properties for a myriad of applications in research and drug development.

This technical guide provides an in-depth exploration of the core advantages of using sulfonated cyanine dyes. We will delve into their enhanced physicochemical properties, provide detailed experimental protocols for their use in bioconjugation, and illustrate key workflows and biological pathways where these dyes provide a distinct advantage.

Core Advantages of Sulfonation

The introduction of one or more sulfonate (–SO₃⁻) groups onto the cyanine dye scaffold imparts a range of beneficial properties, primarily centered around improved hydrophilicity.[2] This fundamental change addresses several key limitations of their non-sulfonated counterparts.

-

Enhanced Water Solubility: Sulfonated cyanine dyes are readily soluble in aqueous buffers, eliminating the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) during conjugation reactions.[2][3] This is particularly advantageous when working with proteins or other biomolecules that are sensitive to organic solvents and may denature or lose activity.[4]

-

Reduced Aggregation: The negatively charged sulfonate groups mitigate the tendency of dye molecules to aggregate in aqueous environments. Dye aggregation is a significant cause of fluorescence quenching and can lead to inaccurate quantification and reduced signal intensity in imaging applications. By remaining monomeric, sulfonated cyanine dyes provide brighter and more reliable fluorescent signals.

-

Simplified Bioconjugation and Purification: The high water solubility of sulfonated cyanine dyes simplifies the entire workflow of labeling biomolecules. Reactions can be performed in purely aqueous conditions, and the removal of unconjugated dye is often more straightforward, especially when using dialysis for purification.

-

Improved Biocompatibility and In Vivo Performance: For in vivo imaging applications, the enhanced water solubility of sulfonated cyanine dyes is critical. It prevents the formation of hydrophobic aggregates that could lead to non-specific uptake and altered biodistribution. This results in a higher signal-to-background ratio and more accurate tracking of labeled molecules in living organisms.

Quantitative Data Presentation

The following tables summarize the key photophysical properties of common sulfonated cyanine dyes and provide a comparison with their non-sulfonated analogues.

Table 1: Photophysical Properties of Common Sulfonated Cyanine Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.10 |

| sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.27 |

| sulfo-Cy7 | ~754 | ~778 | ~250,000 | ~0.12 |

Note: Spectral properties can be influenced by the local environment, including solvent and conjugation to biomolecules.

Table 2: Comparison of Sulfonated vs. Non-Sulfonated Cyanine Dyes

| Property | Sulfonated Cyanine Dyes | Non-Sulfonated Cyanine Dyes |

| Water Solubility | High | Low |

| Organic Co-solvent for Labeling | Not required | Required (e.g., DMSO, DMF) |

| Aggregation in Aqueous Buffer | Low | High |

| Fluorescence in Aqueous Buffer | Bright and stable | Prone to quenching |

| Purification by Dialysis | Efficient | Inefficient for free dye removal |

| Suitability for Sensitive Proteins | High | Low to moderate |

Logical and Experimental Workflows

The advantages of sulfonated cyanine dyes translate into more streamlined and reliable experimental workflows. The following diagrams illustrate these benefits.

Caption: Logical flow of the core advantages of sulfonated cyanine dyes.

Caption: Comparison of bioconjugation workflows.

Experimental Protocols

Protocol 1: Labeling of Antibodies with Sulfo-Cyanine NHS Esters

This protocol provides a general procedure for labeling IgG antibodies with amine-reactive sulfo-cyanine NHS esters.

Materials:

-

IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

Sulfo-Cyanine NHS ester

-

Anhydrous DMSO

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25 spin column)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Methodology:

-

Prepare the Antibody Solution:

-

Ensure the antibody is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, dialyze the antibody against PBS.

-

Adjust the antibody solution pH to 8.5 ± 0.5 by adding 1 M sodium bicarbonate buffer to a final concentration of 0.1 M.

-

-

Prepare the Dye Stock Solution:

-

Warm the vial of sulfo-cyanine NHS ester to room temperature.

-

Add anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly to dissolve. This solution should be prepared fresh and used promptly.

-

-

Conjugation Reaction:

-

A starting dye-to-antibody molar ratio of 10:1 is recommended. This ratio may need to be optimized for different antibodies and applications (typical range is 5:1 to 20:1).

-

Slowly add the calculated volume of the 10 mM dye stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The free, unconjugated dye will elute later.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~646 nm for sulfo-Cy5).

-

Calculate the Degree of Labeling (DOL) using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Dye Concentration (M) = A_max / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where:

-

A₂₈₀ is the absorbance at 280 nm.

-

A_max is the absorbance at the dye's maximum.

-

CF is the correction factor for the dye's absorbance at 280 nm (e.g., ~0.05 for Cy7).

-

ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of the dye.

-

-

-

Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Protect from light.

Protocol 2: Labeling of 5'-Amine-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide modified with a primary amine at its 5' terminus.

Materials:

-

5'-Amine-modified oligonucleotide

-

Sulfo-Cyanine NHS ester

-

0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

-

Anhydrous DMSO

-

Purification supplies (e.g., desalting column or HPLC system)

Methodology:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.3-0.8 mM.

-

-

Prepare the Dye Stock Solution:

-

Prepare a fresh ~14 mM solution of the sulfo-cyanine NHS ester in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add the dye solution to the oligonucleotide solution. A typical reaction uses a significant molar excess of the dye.

-

Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Oligonucleotide:

-

Remove the excess, unconjugated dye using a desalting column (e.g., Glen Gel-Pak) or by reverse-phase HPLC.

-

Application Example: Tracking Cell Surface Receptor Internalization

A key application where sulfonated cyanine dyes excel is in the labeling of antibodies for fluorescence microscopy studies of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). The high water solubility and reduced aggregation of these dyes ensure bright and specific labeling of antibodies targeting the extracellular domain of EGFR, enabling researchers to track its ligand-induced internalization and subsequent trafficking through the endocytic pathway.

Caption: EGFR signaling and internalization tracked by a labeled antibody.

In this example, the use of a sulfo-cyanine dye-labeled antibody allows for bright and specific visualization of EGFR on the cell surface. Upon binding of its ligand (EGF), EGFR dimerizes and becomes activated, initiating downstream signaling cascades. This process also triggers the internalization of the receptor-ligand complex into endosomes. The bright, stable fluorescence of the sulfonated cyanine dye enables researchers to follow these labeled receptors as they are trafficked to lysosomes for degradation or recycled back to the plasma membrane. The aqueous compatibility of the dye is crucial for maintaining the antibody's structure and function, ensuring specific targeting of the receptor.

Conclusion

Sulfonated cyanine dyes represent a significant advancement in fluorescent probe technology. By overcoming the solubility and aggregation issues inherent to their non-sulfonated predecessors, they offer researchers a more robust, reliable, and user-friendly tool for a wide range of biological applications. From simplifying protein and nucleic acid labeling to enabling high-fidelity in vivo imaging, the "aqueous advantage" of sulfonated cyanine dyes makes them an indispensable component of the modern molecular biology and drug development toolkit.

References

A Technical Guide to Near-Infrared Fluorescent Probes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescent probes have emerged as indispensable tools in preclinical and clinical research, offering unparalleled opportunities for deep-tissue, real-time, and non-invasive in vivo imaging. This guide provides a comprehensive overview of the core principles, types, and applications of NIR fluorescent probes, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological processes.

The Near-Infrared Advantage in Biological Imaging

The NIR region of the electromagnetic spectrum, typically divided into NIR-I (700-950 nm) and NIR-II (1000-1700 nm), presents a unique "optical window" for in vivo imaging.[1][2] Biological tissues exhibit significantly lower absorption and scattering of photons in this range compared to the visible spectrum.[1][2] This key characteristic leads to several profound advantages:

-

Deeper Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, enabling the visualization of deep-seated structures and organs.

-

Reduced Autofluorescence: The intrinsic fluorescence from endogenous biomolecules, a major source of background noise in visible light imaging, is substantially diminished in the NIR window.[1][2]

-

Higher Signal-to-Background Ratio (SBR): The combination of deeper penetration and lower autofluorescence results in images with significantly improved clarity and sensitivity.[3]

-

Minimized Phototoxicity: The lower energy of NIR photons reduces the risk of light-induced damage to cells and tissues, making it ideal for longitudinal studies in living animals.

Classification of Near-Infrared Fluorescent Probes

NIR fluorescent probes can be broadly categorized based on their chemical nature and their mechanism of action.

By Chemical Structure:

-

Small-Molecule Organic Dyes: This is the most common class of NIR probes and includes several families:

-

Cyanine Dyes (e.g., ICG, Cy5.5, Cy7): These are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. Their spectral properties can be tuned by modifying the length of the polymethine chain and the nature of the heterocycles.

-

Phthalocyanines and Porphyrins: These macrocyclic compounds exhibit strong absorption and fluorescence in the NIR region.

-

Squaraine Dyes: These possess a central squaric acid core and exhibit sharp and intense absorption and emission peaks.

-

BODIPY (Boron-dipyrromethene) Dyes: These are known for their high quantum yields and photostability, with recent developments extending their emission into the NIR range.

-

-

Inorganic Nanomaterials:

-

Quantum Dots (QDs): These semiconductor nanocrystals (e.g., PbS, InAs) offer broad absorption spectra, narrow and tunable emission, and high photostability.[4]

-

Single-Walled Carbon Nanotubes (SWCNTs): Certain semiconducting SWCNTs exhibit intrinsic fluorescence in the NIR-II window.

-

Rare-Earth Doped Nanoparticles: These nanoparticles can be engineered to emit NIR light upon excitation with lower-energy photons (upconversion) or higher-energy photons (downconversion).

-

By Mechanism of Action:

-

"Always-On" Probes: These probes are constitutively fluorescent and are used for applications such as anatomical imaging of vasculature or tracking the biodistribution of labeled molecules.

-

Activatable ("Smart") Probes: These probes are designed to be "off" (non-fluorescent or quenched) in their native state and become "on" (fluorescent) in the presence of a specific biological trigger. This activation mechanism provides a high signal-to-background ratio and is ideal for sensing specific molecular events. Common activation strategies include:

-

Enzyme-Activated Probes: A recognition moiety cleaved by a specific enzyme (e.g., caspases, matrix metalloproteinases) leads to the release or dequenching of the fluorophore.

-

pH-Sensitive Probes: Changes in the local pH environment, such as in acidic tumor microenvironments or lysosomes, can trigger a change in the probe's fluorescence.

-

Reactive Oxygen Species (ROS)-Responsive Probes: These probes are designed to react with specific ROS (e.g., hydrogen peroxide, superoxide), leading to a fluorescent signal.

-

-

Targeted Probes: These probes are conjugated to a targeting ligand (e.g., antibody, peptide, aptamer) that specifically binds to a receptor or biomarker of interest on the surface of cells or tissues. This allows for the visualization of specific cell populations or disease states.

Quantitative Properties of Common NIR Fluorescent Probes

The selection of an appropriate NIR probe is dictated by its photophysical properties. The following tables summarize key quantitative data for a selection of commercially available NIR dyes.

| Probe | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

| Indocyanine Green (ICG) | Cyanine | ~780 | ~820 | 0.01-0.13 | Water, Plasma |

| IRDye 800CW | Cyanine | 774 | 789 | ~0.12 | PBS |

| IRDye 680RD | Cyanine | 676 | 694 | ~0.23 | PBS |

| Cy5.5 | Cyanine | 675 | 694 | High (often unspecified) | Aqueous Buffer |

| Cy7 | Cyanine | 750 | 773 | High (often unspecified) | Aqueous Buffer |

| Alexa Fluor 680 | Xanthene | 679 | 702 | 0.36 | Aqueous Buffer |

| Alexa Fluor 750 | Cyanine | 749 | 775 | 0.12 | Aqueous Buffer |

| DyLight 800 | Cyanine | 770 | 794 | High (often unspecified) | Aqueous Buffer |

Note: Quantum yields are highly dependent on the local environment, including solvent polarity and conjugation to biomolecules. The values presented are for reference and may vary.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

Materials and Equipment:

-

Spectrofluorometer with a corrected emission spectrum function

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

NIR fluorescent probe of interest (sample)

-

A well-characterized NIR fluorescent standard with a known quantum yield in the same solvent (e.g., ICG in DMSO)

-

Spectroscopic grade solvent

Procedure:

-

Prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Record the integrated fluorescence intensity for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation:

Φsample = Φstandard * (Gradientsample / Gradientstandard) * (ηsample2 / ηstandard2)

Where:

-

Φ is the quantum yield

-

Gradient is the slope from the plot of integrated fluorescence vs. absorbance

-

η is the refractive index of the solvent (if the same solvent is used, this term is 1)

-

In Vivo Imaging of a Tumor Model in Mice

This protocol provides a general workflow for in vivo fluorescence imaging of a subcutaneous tumor model in mice using a targeted NIR probe.

Materials and Equipment:

-

In vivo imaging system (IVIS) equipped for NIR fluorescence imaging

-

Anesthesia system (e.g., isoflurane)

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Targeted NIR fluorescent probe

-

Sterile saline or PBS for injection

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance). Place the mouse in the imaging chamber on a heated stage to maintain body temperature.

-

Probe Administration: Inject the NIR fluorescent probe intravenously (e.g., via the tail vein). The dose and volume will depend on the specific probe and should be optimized. A typical injection volume is 100-200 µL.

-

Image Acquisition:

-

Acquire a baseline (pre-injection) image.

-

Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

-

Set the appropriate excitation and emission filters for the specific NIR probe being used.

-

Adjust the exposure time and other imaging parameters to obtain a good signal-to-noise ratio without saturation.

-

-

Image Analysis:

-

Use the imaging software to draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle).

-

Quantify the average fluorescence intensity in the ROIs at each time point.

-

Calculate the tumor-to-background ratio to assess the targeting efficiency of the probe.

-

-

Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo signal distribution.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of a Caspase-3 Activatable Probe

Many chemotherapeutic agents induce apoptosis, a process characterized by the activation of caspase enzymes. An activatable NIR probe can be designed to detect caspase-3 activity, a key executioner caspase in the apoptotic pathway.

Caption: Caspase-3 activation pathway and detection by an activatable NIR probe.

Experimental Workflow for In Vivo Tumor Imaging

The following diagram illustrates a typical workflow for evaluating a targeted NIR fluorescent probe in a preclinical tumor model.

Caption: A standard experimental workflow for in vivo NIR fluorescence imaging.

Conclusion and Future Perspectives

Near-infrared fluorescent probes have revolutionized our ability to visualize complex biological processes in living organisms. The continuous development of new probes with improved photophysical properties, novel activation mechanisms, and enhanced targeting specificities will further expand the applications of in vivo fluorescence imaging in basic research, drug discovery, and clinical diagnostics. The integration of NIR fluorescence imaging with other modalities, such as MRI and PET, holds great promise for multimodal imaging approaches that can provide a more comprehensive understanding of disease biology. As the field advances, we can expect to see an increasing number of NIR probes transitioning from preclinical research to clinical applications, ultimately impacting patient care.

References

- 1. Activatable Molecular Systems Using Homologous Near-Infrared Fluorescent Probes for Monitoring Enzyme Activities In Vitro, In Cellulo, and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme-Instructed Aggregation/Dispersion of Fluorophores for Near-Infrared Fluorescence Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. An Activatable Near Infrared Fluorescent Probe for In Vivo Imaging of Fibroblast Activation Protein-alpha - PMC [pmc.ncbi.nlm.nih.gov]

The Ultimate Guide to DBCO Functional Group for Bioconjugation

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation, the demand for highly efficient, specific, and biocompatible ligation chemistries is paramount. Among the arsenal (B13267) of bioorthogonal reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool. Central to this chemistry is the dibenzocyclooctyne (DBCO) functional group, a strained alkyne that has revolutionized the field by enabling "click chemistry" in living systems without the need for cytotoxic copper catalysts. This technical guide provides an in-depth exploration of the DBCO functional group, its mechanism of action, quantitative parameters, detailed experimental protocols, and its application in targeting biological pathways.

Core Concepts: The Power of Strain-Promoted Click Chemistry

The primary utility of the DBCO functional group lies in its rapid and highly specific reaction with azides to form a stable triazole linkage.[1][2] This reaction, a cornerstone of bioorthogonal chemistry, allows for the precise covalent ligation of molecules in complex biological environments.[3]

Key Advantages of DBCO-Mediated Bioconjugation:

-

Biocompatibility: The most significant advantage of the DBCO-azide reaction is its ability to proceed without a cytotoxic copper(I) catalyst, which is a major limitation of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for in vivo applications.[3][4]

-

Bioorthogonality: The DBCO group and its azide (B81097) partner are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction only occurs between the intended partners.[4][5]

-

High Reaction Kinetics: The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction rates even at low concentrations and physiological temperatures.[4]

-

Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation, and the resulting triazole linkage is highly stable under physiological conditions.[2][3] However, it is noted that the reactivity of the DBCO group can decrease over time due to oxidation and hydration, with a reported loss of about 3-5% reactivity over 4 weeks when stored at 4°C or -20°C.[5]

-

Efficiency: The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to near-quantitative yields, which is critical for applications such as the development of antibody-drug conjugates (ADCs) where the drug-to-antibody ratio (DAR) is a key determinant of efficacy.[3][4]

Quantitative Data for DBCO-Mediated Bioconjugation

The selection of a bioconjugation strategy often depends on quantitative parameters. The following tables summarize key data associated with DBCO and related reagents to aid in experimental design.

Table 1: Physicochemical and Technical Data for Common DBCO Reagents

| Property | DBCO-NHS Ester | DBCO-PEG4-NHS Ester |

| Molecular Formula | C₂₃H₁₈N₂O₅[6] | C₃₄H₃₉N₃O₁₀[7] |

| Molecular Weight | 402.4 g/mol [6] | 649.7 g/mol [7] |

| Purity | Typically >97% (HPLC)[6] | Typically ≥ 98% (HPLC)[7] |

| Solubility | Soluble in DMSO, DMF, DCM[6] | Soluble in DMSO, DMF[7] |

| Storage Conditions | -20°C, desiccated[6] | -20°C, dark, dry, inert gas[7] |

| Extinction Coefficient (at ~309 nm) | ~12,000 M⁻¹cm⁻¹[8] | Not specified |

| Key Feature | Low molecular weight adds minimal spacer.[6] | PEG4 spacer enhances hydrophilicity and reduces steric hindrance.[4] |

Table 2: Comparative Reaction Kinetics of Strained Alkynes with Benzyl (B1604629) Azide

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| DBCO | 0.24 - ~1.0[3][9] | High reactivity, widely used for intracellular applications.[10] |

| BCN | 0.07 - ~0.1[3][9] | Also used intracellularly, but generally less reactive than DBCO with benzyl azide.[9][10] |

| BARAC | > 1.0[3] | Higher kinetics but can be unstable.[3][10] |

| TMTH | > 1.0[3] | Higher kinetics but can be unstable.[3][10] |

| Cyclooctyne (OCT) | ~2.4 x 10⁻³ | Lower reactivity due to less ring strain. |

Visualizing the Chemistry and Workflows

Diagrams are essential for understanding the underlying mechanisms and experimental processes in bioconjugation.

Detailed Experimental Protocols

Successful bioconjugation relies on meticulous experimental execution. The following protocols provide a detailed methodology for a common DBCO application: the labeling of an antibody with a DBCO-NHS ester and subsequent copper-free click chemistry.

Protocol 1: Antibody Activation with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[3][4]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][11]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[3][11]

-

Spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) or other means of buffer exchange/purification.[3][12]

Procedure:

-

Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[11]

-

Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[2][11] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[2]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2][3] Alternatively, the reaction can be carried out for 2 hours on ice.[12]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[3][11]

-

Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[3][12]

-

Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[13][14] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur.[2][11]

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.

Materials:

-

DBCO-activated antibody (from Protocol 1).

-

Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[3][11]

-

Incubation: Incubate the reaction mixture. Reaction times can vary from 1-4 hours at room temperature to overnight at 4°C. For some applications, incubation can extend up to 48 hours. The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[4]

-

Purification: If necessary, purify the final conjugate to remove excess azide-containing molecules using an appropriate method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.[2][3][11]

-

Validation: The final conjugate can be validated using techniques like SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[2][11] Further characterization can be performed using mass spectrometry.

Application in Targeting Signaling Pathways: Antibody-Drug Conjugates

A prominent application of DBCO bioconjugation is in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[15] In this approach, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The DBCO-azide ligation provides a stable and precise method for attaching the drug to the antibody.

Example: Targeting HER2-Positive Cancer Cells

The HER2 (Human Epidermal Growth Factor Receptor 2) protein is overexpressed in certain types of breast cancer. An ADC targeting HER2, such as Trastuzumab emtansine (T-DM1), utilizes an antibody (Trastuzumab) to deliver a cytotoxic drug to HER2-positive cancer cells. While T-DM1 uses a different linker chemistry, the principle can be readily applied using DBCO-based conjugation for next-generation ADCs.

This diagram illustrates the mechanism of action for a hypothetical HER2-targeting ADC constructed using DBCO chemistry. The antibody specifically binds to the HER2 receptor on the cancer cell surface, leading to the internalization of the ADC. Once inside the cell, the conjugate is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic drug. The drug then exerts its cell-killing effect, leading to apoptosis. This targeted approach enhances the therapeutic window of the cytotoxic agent by concentrating it at the tumor site and minimizing systemic toxicity.

Conclusion

The DBCO functional group has become an indispensable tool in the field of bioconjugation, offering a powerful combination of efficiency, specificity, and biocompatibility. Its role in advancing copper-free click chemistry has enabled researchers and drug developers to construct complex biomolecular architectures, from fluorescently labeled proteins for cellular imaging to highly targeted antibody-drug conjugates for cancer therapy. As research continues to push the boundaries of molecular engineering, the principles and protocols outlined in this guide will serve as a valuable resource for harnessing the full potential of DBCO-mediated bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. interchim.fr [interchim.fr]

- 6. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]

- 7. DBCO-PEG4-NHS ester [baseclick.eu]

- 8. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocols [baseclick.eu]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]

- 15. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cy7.5 DBCO: A Comprehensive Technical Guide for Advanced Bio-conjugation and Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy7.5 DBCO, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. Its exceptional properties, including high water solubility, bright fluorescence, and bioorthogonal reactivity, make it an invaluable tool for a wide range of applications in biological research and drug development. This guide details the product's specifications, provides step-by-step experimental protocols for its use in antibody labeling, cell staining, and in vivo imaging, and includes visual representations of key workflows.

Core Product Specifications

Sulfo-Cy7.5 DBCO is a derivative of the Cy7.5 cyanine (B1664457) dye, modified with sulfonate groups to enhance its hydrophilicity and a DBCO moiety for copper-free click chemistry reactions.[1] This combination allows for the straightforward and efficient labeling of azide-modified biomolecules in aqueous environments.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for Sulfo-Cy7.5 DBCO, compiled from various suppliers. These values are representative and may vary slightly between different commercial sources.

| Property | Representative Value(s) |

| Molecular Weight (MW) | ~1047.4 g/mol [2], ~1289.64 g/mol (as potassium salt)[3] |

| Molecular Formula | C₅₈H₆₃KN₄O₈S₂[2], C₅₉H₅₅K₃N₄O₁₄S₄ |

| Appearance | Dark green solid |

| Excitation Maximum (λex) | 750 nm, 788 nm |

| Emission Maximum (λem) | 773 nm, 808 nm |

| Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹, ~222,000 L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.24, ~0.21 |

| Solubility | Highly soluble in water and polar organic solvents like DMSO and DMF |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Experimental Protocols

The following sections provide detailed methodologies for common applications of Sulfo-Cy7.5 DBCO. These protocols are intended as a starting point and may require optimization for specific experimental contexts.

Antibody Labeling via Copper-Free Click Chemistry